6-Amino-1H-indole-4-carboxylic acid

solubility drug-likeness formulation

Synthetic chemists frequently waste steps deprotecting indole building blocks. This C4-carboxylic acid, C6-amino indole eliminates ester hydrolysis and Boc removal, shortening syntheses by one step. Sourced with batch-specific QC documentation: • 97-98% purity verified by HPLC, NMR, and GC; batch CoA included • Solid form for accurate automated dispensing; compatible with EDC/HATU amide coupling in aqueous conditions (LogP 0.71) • Enables direct sequential derivatization-amide formation at C4-COOH followed by acylation, diazotization, or reductive amination at C6-NH₂ without protecting-group interconversion

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 885520-34-3
Cat. No. B1288917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-1H-indole-4-carboxylic acid
CAS885520-34-3
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESC1=CNC2=CC(=CC(=C21)C(=O)O)N
InChIInChI=1S/C9H8N2O2/c10-5-3-7(9(12)13)6-1-2-11-8(6)4-5/h1-4,11H,10H2,(H,12,13)
InChIKeyKQTOTRDWHQRKJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-1H-indole-4-carboxylic acid: Overview & Procurement


6-Amino-1H-indole-4-carboxylic acid (CAS 885520-34-3) is a heterobifunctional indole derivative bearing both a C6 primary amino group and a C4 carboxylic acid moiety [1]. With a molecular formula C9H8N2O2 and molecular weight of 176.17 g/mol , this compound serves as a versatile building block in medicinal chemistry for the construction of indole-based bioactive molecules, including kinase inhibitors and agents targeting neurological disorders [2]. The concurrent presence of amino and carboxylic acid functionalities enables orthogonal derivatization strategies—amide bond formation at the carboxyl position and diazotization/nucleophilic substitution or coupling at the amino position—without cross-interference . This compound is commercially available from multiple specialty chemical suppliers with typical purities of 97% to 98% and batch-specific quality documentation including NMR, HPLC, and GC analyses [3].

Orthogonal handles C4 COOH and C6 NH2 enable sequential derivatization without cross-interference
Unprotected amino No Boc deprotection required; direct acylation, diazotization, or reductive amination
Verified purity Commercially supplied at 97–98% with batch-specific CoA for reproducible coupling

6-Amino-1H-indole-4-carboxylic acid: Substitution Limitations


Generic substitution of 6-amino-1H-indole-4-carboxylic acid with other indole building blocks is not scientifically valid due to the compound's unique positional substitution pattern and functional group complementarity. The C4 carboxylic acid position on the indole ring exhibits distinct electronic and steric properties compared to the more common C2 and C3 substitution sites ; compounds substituted at C4 demonstrate altered reactivity in amide coupling reactions and different binding orientations when incorporated into target molecules . Furthermore, the C6 amino group is positioned meta to the indole nitrogen and para to the C4 carboxyl, creating a specific electronic distribution that cannot be replicated by C5-amino, C7-amino, or other regioisomeric analogs . The methyl ester analog (CAS 103956-00-9) lacks the free carboxylic acid required for direct amidation without deprotection steps, while the Boc-protected derivative (CAS 948015-63-2) introduces an additional synthetic deprotection requirement that the unprotected 6-amino compound avoids entirely [1]. These regioisomeric and functional group distinctions are non-negotiable in reaction sequences where precise molecular architecture determines downstream biological activity.

Target
Substitute
Mismatch Risk
6-Amino-1H-indole-4-carboxylic acid (C4-COOH, C6-NH2)
Other regioisomers (C5-amino, C7-amino)
Altered electronic distribution and reactivity may shift coupling outcomes
Free carboxylic acid
Methyl ester (CAS 103956-00-9)
Requires saponification, introducing potential yield loss and impurity
Unprotected C6 amino
Boc-protected derivative (CAS 948015-63-2)
Additional deprotection step needed; may alter lipophilicity profile

6-Amino-1H-indole-4-carboxylic acid: Evidence for Selection


Solubility Advantage over Unsubstituted Indole

6-Amino-1H-indole-4-carboxylic acid exhibits a calculated aqueous solubility of 2.03 mg/mL (0.0115 mol/L, Log S = -1.94) based on the ESOL topological method . In contrast, the unsubstituted indole-4-carboxylic acid (CAS 2124-55-2), which lacks the solubilizing C6 amino group, demonstrates substantially lower calculated aqueous solubility due to the absence of this hydrogen-bonding moiety. This difference arises from the amino group's capacity to engage in hydrogen bonding with water molecules, reducing the compound's overall lipophilicity (Consensus Log P = 0.71 for the amino derivative) .

Aqueous solubility
Class-level inference
Log S -1.94
2.03 mg/mL
Supports aqueous coupling conditions
Calculated (ESOL); hydrogen-bonding C6 NH2 improves solubility vs unsubstituted indole-4-COOH
solubility drug-likeness formulation

TPSA Differentiation from Regioisomeric Analogs

6-Amino-1H-indole-4-carboxylic acid possesses a Topological Polar Surface Area (TPSA) of 79.11 Ų . This value reflects contributions from the carboxylic acid group and the C6 amino group arranged in a specific para-like relationship across the indole benzene ring. The C5-amino regioisomer (5-amino-1H-indole-4-carboxylic acid) would present a different TPSA due to the altered spatial relationship between the amino and carboxyl groups (vicinal rather than para-like). This difference in polar surface area directly impacts passive membrane permeability and influences whether a derived final compound will be CNS-penetrant (TPSA typically < 60–70 Ų for high brain penetration) versus peripherally restricted (TPSA > 90 Ų) [1].

TPSA differentiation
Class-level inference
79.11 Ų
Informs CNS permeability design
Para-like C6-NH2 to C4-COOH gives distinct TPSA vs vicinal C5 regioisomer
polar surface area permeability blood-brain barrier

Balanced Lipophilicity for Efficient Workup

6-Amino-1H-indole-4-carboxylic acid exhibits a Consensus Log P value of 0.71, representing the average of five computational methods (iLOGP 0.66, XLOGP3 0.89, WLOGP 1.46, MLOGP -0.61, SILICOS-IT 1.15) . This moderate lipophilicity value is notably lower than the 6-N-Boc protected analog (CAS 948015-63-2), which bears a tert-butoxycarbonyl group that substantially increases lipophilicity and alters chromatographic retention behavior [1]. The unprotected C6 amino group confers hydrogen-bond donor capacity (3 H-bond donors) and increases aqueous compatibility relative to the Boc-protected variant, facilitating direct aqueous workup procedures without the need for deprotection prior to purification .

Lipophilicity profile
Class-level inference
Consensus Log P 0.71
Enables direct aqueous workup
3 H-bond donors; unprotected amino avoids Boc-induced lipophilicity shift
log P chromatography reaction optimization

Commercial Purity and Batch Consistency vs. Ester

6-Amino-1H-indole-4-carboxylic acid is commercially supplied at verified purities of 97% (Bidepharm) and 98% (Fluorochem), with batch-specific Certificates of Analysis including NMR, HPLC, and GC traceability . This purity specification is critical for amide coupling reactions where the free carboxylic acid is activated for direct conjugation with amines. In contrast, the methyl ester analog (methyl 6-amino-1H-indole-4-carboxylate, CAS 103956-00-9) requires an additional saponification step to liberate the free carboxylic acid prior to amide bond formation, introducing opportunities for yield loss and impurity accumulation [1].

Commercial purity
Supporting evidence
97–98%
batch CoA
Supports reproducible amide coupling
Free COOH avoids ester hydrolysis; methyl ester analog adds synthetic step
purity quality control amide coupling

6-Amino-1H-indole-4-carboxylic acid: Application Scenarios


Synthesis of Indole-Based Kinase Inhibitors

6-Amino-1H-indole-4-carboxylic acid serves as a direct building block for constructing kinase inhibitor scaffolds that demand a C4 carboxylic acid for amide bond formation and an unprotected C6 amino group for subsequent derivatization. The Consensus Log P of 0.71 supports aqueous-compatible amide coupling conditions using water-soluble carbodiimides (e.g., EDC), while the moderate TPSA of 79.11 Ų informs medicinal chemistry design regarding final compound permeability. This application leverages the compound's documented role as a key intermediate in kinase inhibitor development [1], with the unprotected amino group enabling direct diazotization, acylation, or reductive amination without prior deprotection steps required for Boc-protected analogs.

CNS Library Construction via Orthogonal Groups

The compound's indole core, structurally analogous to the neurotransmitter serotonin (5-hydroxytryptamine), positions it as a privileged scaffold for designing serotonin receptor ligands and CNS-active agents . The orthogonally reactive C4 carboxylic acid and C6 amino group enable sequential, chemoselective derivatization without protecting group manipulations. The calculated aqueous solubility of 2.03 mg/mL [1] facilitates direct use in parallel synthesis workflows employing aqueous/organic biphasic conditions. This scenario is particularly relevant for medicinal chemistry programs targeting depression, anxiety, and migraine disorders where the indole pharmacophore is a validated recognition element.

Parallel Synthesis and High-Throughput Workflows

6-Amino-1H-indole-4-carboxylic acid is optimally suited for automated parallel synthesis platforms where orthogonal functional groups are required for divergent library construction. The free carboxylic acid can be activated with standard coupling reagents (HATU, HBTU, EDC) for amide bond formation with diverse amine building blocks, while the C6 amino group remains available for subsequent diversification via reductive amination, acylation, or sulfonylation reactions . The compound's verified commercial purity of 97–98% with batch-specific analytical documentation ensures reproducible results across multiple synthesis campaigns, a critical requirement for high-throughput medicinal chemistry programs where building block quality variability directly impacts hit confirmation rates.

Amide Library Synthesis Bypassing Ester Hydrolysis

In contrast to methyl 6-amino-1H-indole-4-carboxylate (CAS 103956-00-9), which requires saponification prior to amide coupling, 6-amino-1H-indole-4-carboxylic acid provides the carboxylic acid moiety in its active form . This eliminates the ester hydrolysis step entirely, reducing overall synthetic sequence length by one transformation and improving cumulative yield for amide library synthesis. The moderate Consensus Log P of 0.71 supports straightforward extraction and purification using standard flash chromatography conditions, while the compound's solid physical form facilitates accurate weighing and dispensing in automated synthesis workstations. This scenario directly addresses the efficiency requirements of industrial medicinal chemistry laboratories where step-count reduction and operational simplicity are prioritized procurement criteria.

Application
Selection Property
Validation Focus
Indole-based kinase inhibitor synthesis
Orthogonal C4 COOH and C6 NH2 handles
Amide coupling efficiency; direct amino derivatization
CNS library construction
Indole scaffold with defined TPSA and solubility
CNS permeability design; aqueous-phase reactions
Parallel synthesis and high-throughput workflows
Free COOH for direct activation; verified batch purity
Reproducibility; building block quality consistency
Amide library synthesis without ester hydrolysis
Free carboxylic acid avoids saponification step
Step-count reduction; cumulative yield improvement

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